
4-Phenyl-2-pyrrolidone
Descripción general
Descripción
4-Phenyl-2-pyrrolidone is a phenylated analog of the drug piracetam . It has antiamnesic, anticonvulsant, and anxiolytic properties .
Synthesis Analysis
The synthesis of 4-Phenyl-2-pyrrolidone involves using benzaldehyde as a starting material, and carrying out condensation, addition, hydrogenization, hydrolysis, esterification, and cyclization . The synthetic method has the benefits that the raw materials in the whole reaction are cheap and highly available; the conditions in the whole reaction are mild; the operation is convenient; the yield is high .Molecular Structure Analysis
The molecular formula of 4-Phenyl-2-pyrrolidone is C10H11NO . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
Pyrrolidine compounds have been recognized for their promising biological effects . The pyrrolidine ring is one of the most significant features due to the stereogenicity of carbons .Physical And Chemical Properties Analysis
4-Phenyl-2-pyrrolidone has a molecular weight of 161.2 g/mol . It is soluble in DMF, DMSO, and Ethanol .Aplicaciones Científicas De Investigación
Synthesis of Anticonvulsant Compounds
4-Phenyl-2-pyrrolidone has been utilized as a precursor in the synthesis of compounds with anticonvulsant activities . These compounds are crucial in the treatment of seizure disorders, and the role of 4-Phenyl-2-pyrrolidone in their production is significant .
Nootropic Agents Development
This compound is also involved in the creation of nootropic agents , which are substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals .
Bromodomain Inhibitors
It serves as an intermediate in the synthesis of inhibitors for bromodomain-containing protein 4 (BRD4) bromodomain 1 . These inhibitors have potential therapeutic applications in cancer treatment, as they can influence gene expression .
Neuroscience Research
In neuroscience, 4-Phenyl-2-pyrrolidone is used in behavioral neuroscience, particularly in studies related to learning and memory . It is also relevant in research on seizure disorders , providing a biochemical basis for understanding these conditions .
Drug Discovery
The pyrrolidine ring, which is part of 4-Phenyl-2-pyrrolidone, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases due to its ability to efficiently explore the pharmacophore space .
Biological Activity of Pyrrolidine Derivatives
4-Phenyl-2-pyrrolidone derivatives have shown efficacy in reducing blood glucose, which may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as diabetes and cardiovascular diseases .
Synthesis of Alkaloids and Unusual Amino Acids
This compound has been used in the synthesis of various alkaloids and unusual β-amino acids , such as statin and its derivatives. These compounds have significant pharmaceutical applications .
Safety And Hazards
Propiedades
IUPAC Name |
4-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-9(7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJZEMQCQRPLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923118 | |
| Record name | 3-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Phenyl-2-pyrrolidone | |
CAS RN |
1198-97-6 | |
| Record name | 4-Phenyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpyrrolidone-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-2-pyrrolidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the stereochemistry of 4-Phenyl-2-pyrrolidone impact its reactivity?
A2: One study focuses on the synthesis of the R-enantiomer of N-Carbamoylmethyl-4-phenyl-2-pyrrolidinone []. This suggests that stereochemistry plays a significant role in the biological activity or applications of these compounds. Further research is needed to understand the specific impact of different enantiomers on their pharmacological profiles.
Q2: What synthetic strategies are employed for the preparation of 4-Phenyl-2-pyrrolidone derivatives?
A4: Several studies highlight different synthetic approaches. One paper describes a method for preparing N-carbamoylmethyl-4-phenyl-2-pyrrolidinone involving N-alkylation of 4(R)-phenyl-2-pyrrolidinone with haloacetic acid ester followed by treatment with ammonia []. Another study focuses on the synthesis of N-acyl derivatives of 4-Phenyl-2-pyrrolidone [], while others explore reactions with benzalmalonate analogs [] and nitroethenes [].
Q3: What spectroscopic techniques are used to characterize 4-Phenyl-2-pyrrolidone and its derivatives?
A6: While the provided abstracts don't delve into specific spectroscopic data, one study mentions the determination of crystal and molecular structures [], indicating the use of X-ray crystallography. Other common techniques for structural characterization likely employed include NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Q4: Are there any known methods for the preparation of halogenated 4-Phenyl-2-pyrrolidone derivatives?
A7: Yes, one study outlines a method for synthesizing 5-bromo derivatives of 4-aryl-3-pyrrolin-2-ones []. This suggests possibilities for further functionalization and potential impact on the biological activity of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



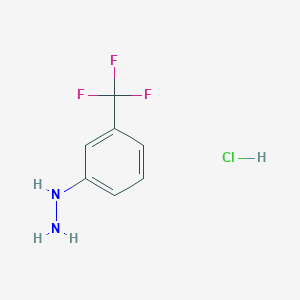
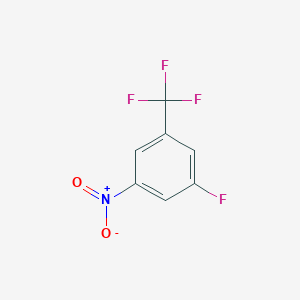

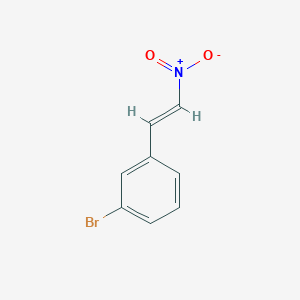
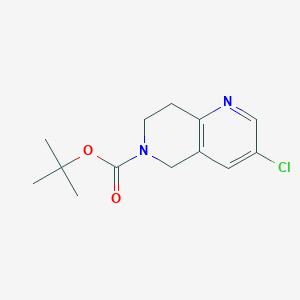
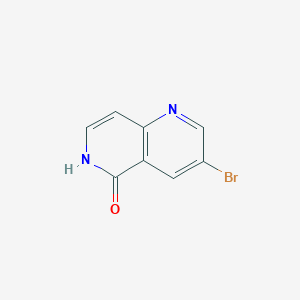
![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)



